Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate
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Overview
Description
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a bromoacetate moiety
Preparation Methods
The synthesis of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the reaction of 3-oxo-5-phenyl-2(3H)-furanone with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Chemical Reactions Analysis
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Scientific Research Applications
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate can be compared with similar compounds such as:
Methyl 2-bromo-2-(2-chlorophenyl)acetate: This compound has a similar bromoacetate moiety but differs in the presence of a chlorophenyl group instead of a phenyl group.
Methyl bromo(2-bromo-3-oxo-5-phenyl-2,3-dihydro-2-furanyl)acetate: This compound has an additional bromo group and a dihydrofuran ring, making it structurally similar but chemically distinct.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
97181-07-2 |
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Molecular Formula |
C13H9BrO4 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
methyl (2Z)-2-bromo-2-(3-oxo-5-phenylfuran-2-ylidene)acetate |
InChI |
InChI=1S/C13H9BrO4/c1-17-13(16)11(14)12-9(15)7-10(18-12)8-5-3-2-4-6-8/h2-7H,1H3/b12-11- |
InChI Key |
PGMPSIRCGKOXBR-QXMHVHEDSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\C(=O)C=C(O1)C2=CC=CC=C2)/Br |
Canonical SMILES |
COC(=O)C(=C1C(=O)C=C(O1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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